Cas no 2439-07-8 (2-hydroxybenzoic Acid;quinolin-8-ol)
2439-07-8 structure
Product Name:2-hydroxybenzoic Acid;quinolin-8-ol
CAS No:2439-07-8
MF:C16H13NO4
MW:283.278724431992
CID:1417332
PubChem ID:142766
Update Time:2025-04-20
2-hydroxybenzoic Acid;quinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxybenzoic Acid;quinolin-8-ol
- 8-Quinolinol salicylate
- compound with quinolin-8-ol (1:1)
- 8-Hydroxyquinoline salicylate
- Benzoic acid, 2-hydroxy-, compd. with 8-quinolinol (1:1)
- Salicylate of 8-oxyquinoline
- NSC3907
- quinolin-8-ol, salicylate
- EINECS 219-457-4
- Chinolin-8-ol, Salicylat
- 8-Quinolinol, salicylate (salt)
- quinolin-8-ol
- 8-hydroxyquinoline salicylic acid (1:1)
- 8-Quinolinol salicylate; compound with quinolin-8-ol (1:1); 8-Hydroxyquinoline salicylate; Benzoic acid, 2-hydroxy-, compd. with 8-quinolinol (1:1); Salicylate of 8-oxyquinoline; NSC3907; quinolin-8-ol, salicylate; EINECS 219-457-4; Chinolin-8-ol, Salicylat; 8-Quinolinol, salicylate (salt); quinolin-8-ol; 8-hydroxyquinoline salicylic acid (1:1);
- Salicylic acid, compound with quinolin-8-ol (1:1)
- Tox21_110005
- CCG-37737
- FISSAFUNG
- NS00082776
- 8-Quinolinol Salicylic acid (1:1)
- NSC-3907
- HYDROXYQUINOLINE SALICYLATE [WHO-DD]
- NCGC00013042
- NCI60_003700
- NCGC00096169-01
- Q27272152
- Quinolin-8-ol 2-hydroxybenzoate
- DTXCID9025081
- DTXSID1045081
- NCGC00013042-01
- CHEMBL1366480
- 98Z1AMM4PS
- 2439-07-8
- OXINE SALICYLATE
- NSC 3907
- A928456
- NCGC00159447-07
- UNII-98Z1AMM4PS
- 8-QUINOLINOL, 2-HYDROXYBENZOATE (SALT)
- NCGC00013042-02
- Oxyquinoline salicylate
- 2-hydroxybenzoic acid compound with 8-quinolinol (1:1)
- NCI3907
- HERPEFUNGIN
- CAS-2439-07-8
- 2-hydroxybenzoic acid; quinolin-8-ol
- Tox21_110005_1
- SCHEMBL891989
-
- Inchi: 1S/C9H7NO.C7H6O3/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10/h1-6,11H;1-4,8H,(H,9,10)
- InChI Key: GOEKBPHGLUYFOX-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=CC=CN=C21.OC1C=CC=CC=1C(=O)O
Computed Properties
- Exact Mass: 283.08449
- Monoisotopic Mass: 283.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.6Ų
Experimental Properties
- Boiling Point: 267°C at 760 mmHg
- Flash Point: 143.1°C
- PSA: 90.65
- LogP: 3.03080
2-hydroxybenzoic Acid;quinolin-8-ol Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
2439-07-8 (2-hydroxybenzoic Acid;quinolin-8-ol) Related Products
- 118-13-8(3-Hydroxyquinoline-4-carboxylic acid)
- 7091-57-8(8-Hydroxyquinoline Benzoate)
- 1227608-04-9(7-Hydroxyquinoline-6-carboxylic acid)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
CN Supplier
Bulk